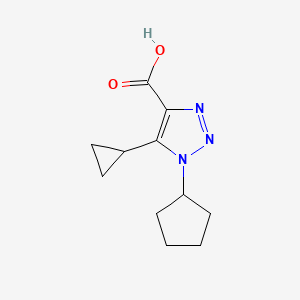
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2-chloropyridin-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Nucleophilic Substitution: 2-chloropyridine undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-amino-2-(2-chloropyridin-4-yl)acetone.
Reduction: Formation of 2-amino-2-(2-chloropyridin-4-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-chloropyridin-4-yl)ethanol: Lacks chirality, making it less specific in biological interactions.
2-Amino-2-(2-bromopyridin-4-yl)ethanol: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
2-Amino-2-(2-fluoropyridin-4-yl)ethanol: The fluorine atom can significantly change the compound’s electronic properties and interactions.
Uniqueness
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This specificity can lead to more targeted and effective therapeutic applications.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
VZCRYMQOVNCKPS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


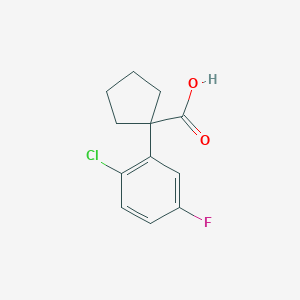
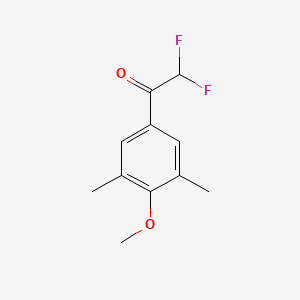
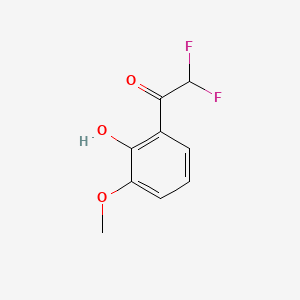
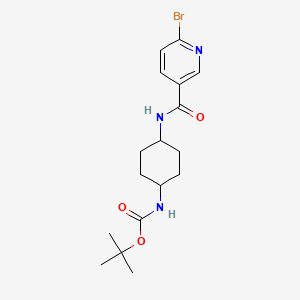
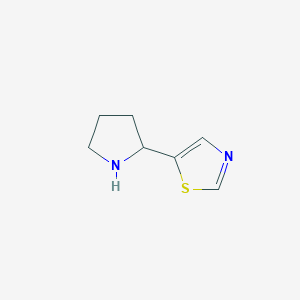

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)

